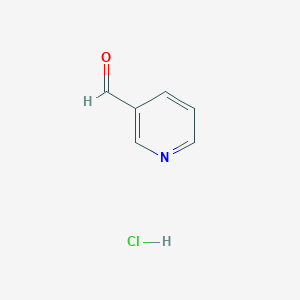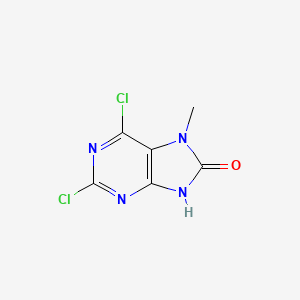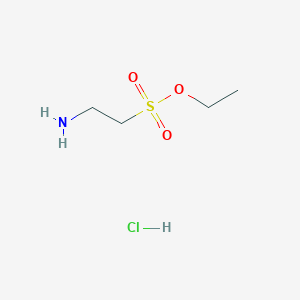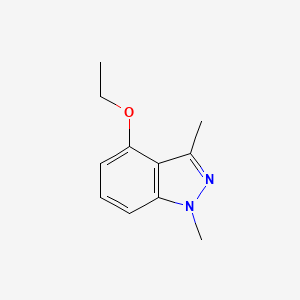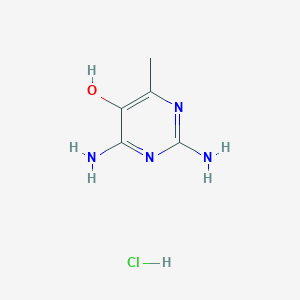
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is dispersed using an organic solvent . The hydrochloride form is obtained by neutralizing the product with ammonia water .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. The use of safer quenching agents and efficient separation techniques are crucial for large-scale production .
化学反応の分析
Types of Reactions
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the pyrimidine ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Common in pyrimidine chemistry, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
科学的研究の応用
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activities.
Industry: Utilized in the production of corrosion inhibitors and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in pyrimidine metabolism, affecting cellular processes. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methyl group.
2,4-Diamino-5-aryl-6-substituted pyrimidines: Variants with different substituents on the pyrimidine ring.
Uniqueness
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group can affect its binding affinity to enzymes and its overall stability .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C5H9ClN4O |
|---|---|
分子量 |
176.60 g/mol |
IUPAC名 |
2,4-diamino-6-methylpyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-2-3(10)4(6)9-5(7)8-2;/h10H,1H3,(H4,6,7,8,9);1H |
InChIキー |
WICDURBEMOASKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


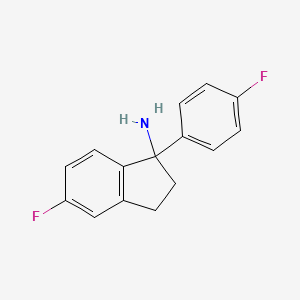
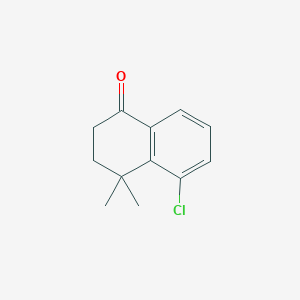
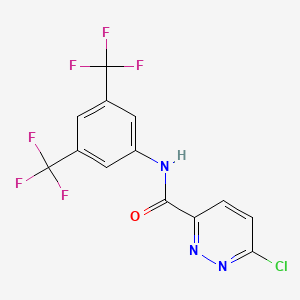
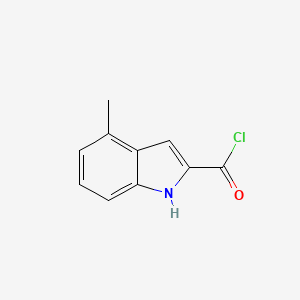
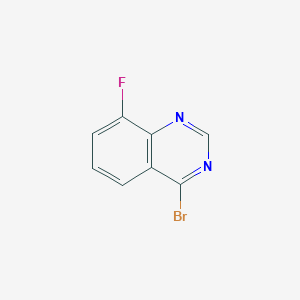
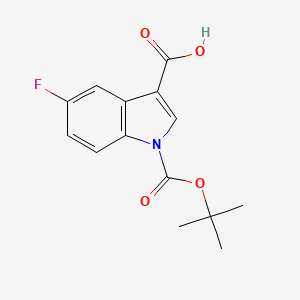
![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)
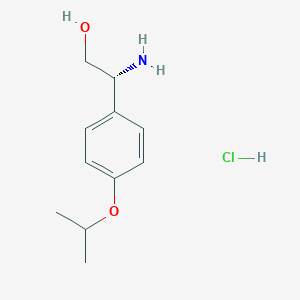
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

